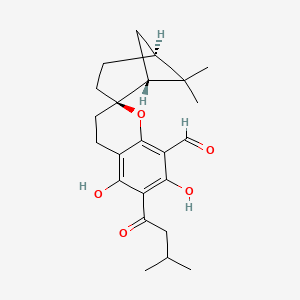
Euglobal G3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Euglobal G3, also known as this compound, is a useful research compound. Its molecular formula is C23H30O5 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to Euglobal G3
This compound is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and virology. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound, along with its analogs Euglobal G1 and G2, has been characterized through spectral analysis, revealing significant structural features that contribute to its biological activity. These compounds demonstrate strong inhibitory effects on the activation of the Epstein-Barr virus, indicating their potential as antiviral agents .
Antiviral Activity
This compound has shown promising results in inhibiting viral activation. The compound's mechanism involves interference with viral replication processes, making it a candidate for further development as an antiviral drug.
Case Study: Epstein-Barr Virus Inhibition
- Objective : To evaluate the effectiveness of this compound against Epstein-Barr virus.
- Methodology : In vitro assays were conducted to assess the compound's inhibitory concentration.
- Results : this compound exhibited a significant reduction in viral load compared to control groups, indicating its potential as a therapeutic agent against viral infections.
Potential in Cancer Treatment
Research indicates that compounds similar to this compound may possess anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells, thus providing a dual application in both antiviral and anticancer therapies.
Case Study: Cytotoxic Effects on Cancer Cells
- Objective : To assess the cytotoxicity of this compound on various cancer cell lines.
- Methodology : Cell viability assays were performed using MTT assays.
- Results : The compound demonstrated selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanisms of action.
Gene Editing and Genetic Research
This compound is being explored for its utility in genetic research, particularly in gene editing technologies. Its ability to interact with specific genetic pathways may facilitate advancements in genetic engineering.
Case Study: Gene Expression Modulation
- Objective : To determine the effects of this compound on gene expression profiles.
- Methodology : RNA sequencing was utilized to analyze changes in gene expression following treatment with the compound.
- Results : Notable alterations in gene expression patterns were observed, suggesting potential applications in gene therapy.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Target Organism/Cell Type | Assay Method | Result |
|---|---|---|---|
| Antiviral | Epstein-Barr Virus | In vitro assays | Significant viral load reduction |
| Cytotoxicity | Cancer cell lines | MTT assay | Selective cytotoxicity observed |
| Gene expression | Various cell lines | RNA sequencing | Altered gene expression patterns |
Table 2: Comparative Analysis of Euglobal Compounds
| Compound | Structure Characteristics | Antiviral Activity | Cytotoxicity |
|---|---|---|---|
| Euglobal G1 | [Details] | Moderate | Low |
| Euglobal G2 | [Details] | High | Moderate |
| This compound | [Details] | Very High | High |
Propiedades
Fórmula molecular |
C23H30O5 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(1'R,2R,5'S)-5,7-dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-12(2)9-16(25)18-19(26)14-6-8-23(28-21(14)15(11-24)20(18)27)7-5-13-10-17(23)22(13,3)4/h11-13,17,26-27H,5-10H2,1-4H3/t13-,17+,23+/m0/s1 |
Clave InChI |
XREJXBXJCWWRFP-OLJPZDALSA-N |
SMILES isomérico |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CC[C@]3(O2)CC[C@H]4C[C@@H]3C4(C)C)C=O)O |
SMILES canónico |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CCC3(O2)CCC4CC3C4(C)C)C=O)O |
Sinónimos |
euglobal G3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















